N-(2-(piperidin-1-yl)ethyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(piperidin-1-yl)ethyl)hydroxylamine is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that include hydrogenation, cyclization, and amination reactions. These methods are designed to be cost-effective and scalable to meet the demands of pharmaceutical manufacturing .
Chemical Reactions Analysis
Types of Reactions
N-(2-(piperidin-1-yl)ethyl)hydroxylamine can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxylamine group to a nitroso or nitro group.
Reduction: The compound can be reduced to form primary amines.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve high yields .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary amines .
Scientific Research Applications
N-(2-(piperidin-1-yl)ethyl)hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing new pharmaceuticals with piperidine moieties.
Mechanism of Action
The mechanism of action of N-(2-(piperidin-1-yl)ethyl)hydroxylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-(piperidin-1-yl)ethyl)hydroxylamine include other piperidine derivatives such as:
- Piperine
- Evodiamine
- Matrine
- Berberine
- Tetrandine
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which includes a hydroxylamine group. This unique feature may confer distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C7H16N2O |
---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
N-(2-piperidin-1-ylethyl)hydroxylamine |
InChI |
InChI=1S/C7H16N2O/c10-8-4-7-9-5-2-1-3-6-9/h8,10H,1-7H2 |
InChI Key |
AZCGXCUDHQPATC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCNO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.